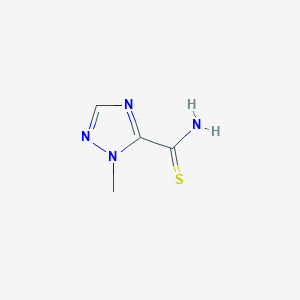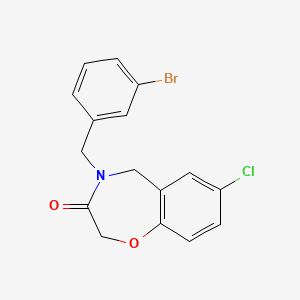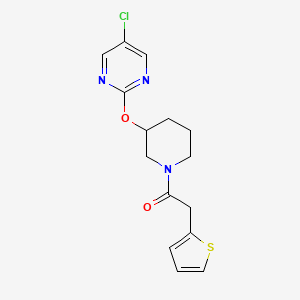![molecular formula C14H19N3O6 B2599208 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1047679-95-7](/img/structure/B2599208.png)
2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(DIMETHYLAMINO)ETHANOL
- 4-ETHOXY-2-NITROANILINE
- 3-(DIMETHYLAMINO)PROPANOIC ACID
Uniqueness
2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-4-23-9-5-6-10(11(7-9)17(21)22)15-13(18)8-12(14(19)20)16(2)3/h5-7,12H,4,8H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNXRBJILHSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)
![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)

![11-(2-bromobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2599130.png)
![2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride](/img/structure/B2599131.png)
![3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2599133.png)
![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)


![2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2599144.png)
![Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate](/img/structure/B2599146.png)

![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)
